![molecular formula C22H22ClN3O3 B2488979 1-(5-Chloro-2-methoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine CAS No. 1775456-36-4](/img/structure/B2488979.png)
1-(5-Chloro-2-methoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 1-(5-Chloro-2-methoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine involves multiple steps, including condensation reactions, and is characterized by its specificity to target structures for potential imaging and therapeutic applications. For instance, derivatives of this compound have been synthesized for potential PET imaging of CB1 receptors, showcasing the compound's utility in exploring receptor dynamics in the brain (Kumar et al., 2004).
Molecular Structure Analysis
Crystal structure studies provide insight into the molecular arrangement, confirming the structure through X-ray diffraction and DFT calculations. Such analyses reveal the conformation of the piperazine ring and the nature of intermolecular contacts, essential for understanding the compound's chemical behavior and reactivity (Kumara et al., 2017).
Chemical Reactions and Properties
The compound's chemical reactivity is explored through its synthesis and interactions with various reagents. For example, its derivatives have shown specific interactions, such as in the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, providing insights into the compound's chemical properties and potential for further chemical modifications (Sanjeevarayappa et al., 2015).
Physical Properties Analysis
The physical properties of related compounds, including melting points, solubility, and crystalline structure, are essential for understanding how these compounds can be utilized in various scientific and industrial applications. The crystal structure analysis, in particular, provides detailed information on the compound's morphology and stability under different conditions.
Chemical Properties Analysis
The chemical properties, including reactivity with different reagents, stability under various conditions, and the ability to form derivatives with potential biological activities, are crucial. The synthesis and characterization of derivatives highlight the compound's versatility and potential for further exploration in medicinal chemistry and materials science.
科学的研究の応用
Nucleophilic Aromatic Substitution in Synthesis
Nucleophilic Aromatic Substitution :The study by Pietra and Vitali (1972) discusses nucleophilic aromatic substitution reactions, specifically focusing on piperidine's interaction with nitro-aromatic compounds. This reaction, which does not undergo base catalysis and exhibits second-order kinetics, provides insights into the addition-elimination mechanism and the role of intermediates in such chemical reactions. This foundational knowledge might be indirectly relevant to understanding the reactivity and synthesis routes of complex molecules like 1-(5-Chloro-2-methoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine (Pietra & Vitali, 1972).
DNA Minor Groove Binders
DNA Binding and Fluorescent Staining :Hoechst 33258, a synthetic dye, binds strongly to the minor groove of double-stranded B-DNA, specifically targeting AT-rich sequences. Although not directly about 1-(5-Chloro-2-methoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine, this study by Issar and Kakkar (2013) sheds light on the structural aspects and the binding mechanism of molecules to DNA, which could be a crucial factor in designing drugs or molecular probes with specific DNA-targeting capabilities (Issar & Kakkar, 2013).
Chemical Compounds and Water Treatment
Occurrence and Behavior in Aquatic Environments :The study by Haman et al. (2015) reviews parabens, chemicals widely used as preservatives in various products, and their behavior in aquatic environments. This research might offer a parallel to understanding the environmental impact, fate, and treatment options for synthetic compounds, potentially applicable to the compound (Haman et al., 2015).
Plastic Scintillators in Radiation Detection
Plastic Scintillators and Luminescent Dyes :Salimgareeva and Kolesov (2005) discuss plastic scintillators based on polymethyl methacrylate, focusing on their properties and the role of various luminescent dyes. This review might provide insights into the applications of complex organic molecules in detecting and measuring radiation, a field that could be relevant for understanding the potential applications of 1-(5-Chloro-2-methoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine in radiation detection or measurement contexts (Salimgareeva & Kolesov, 2005).
Drug Synthesis and Pharmaceutical Impurities
Novel Synthesis of Omeprazole and Impurities in Proton Pump Inhibitors :The review by Saini et al. (2019) focuses on novel methods of synthesizing omeprazole and studying pharmaceutical impurities of proton pump inhibitors. This research could provide a framework for understanding the synthesis processes and the importance of identifying and managing impurities in pharmaceuticals, potentially relevant for the synthesis and quality control of complex molecules like 1-(5-Chloro-2-methoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine (Saini et al., 2019).
特性
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O3/c1-28-19-8-7-17(23)14-18(19)22(27)26-11-9-15(10-12-26)13-20-24-21(25-29-20)16-5-3-2-4-6-16/h2-8,14-15H,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDDVLHRJLDWRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCC(CC2)CC3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-methoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

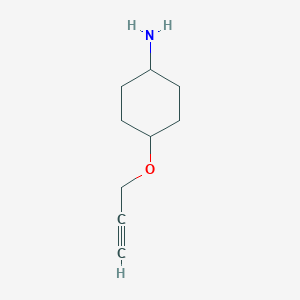
![Methyl 6-methylimidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B2488898.png)
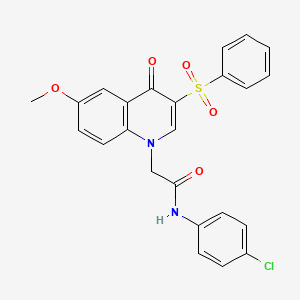
![Ethyl 2-[[5-[(5-ethoxycarbonyl-4-methyl-1,3-thiazol-2-yl)carbamoyl]thiophene-2-carbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2488902.png)
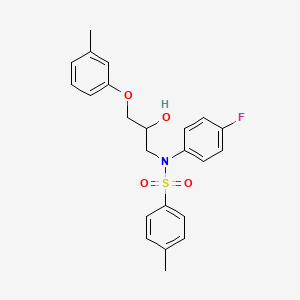
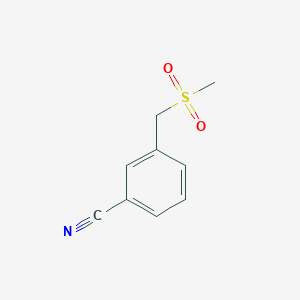
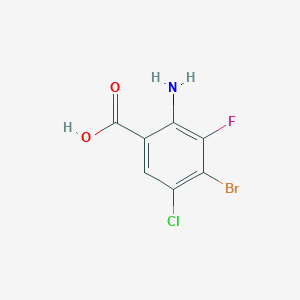
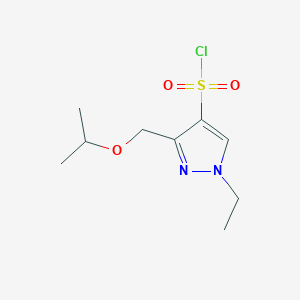
![7-ethoxy-5-(furan-2-yl)-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2488910.png)
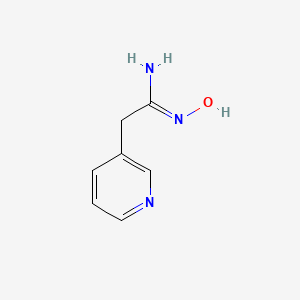
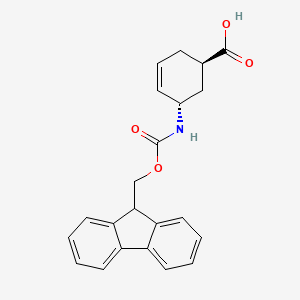
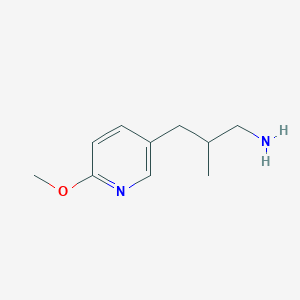
![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2488918.png)
![[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-(5-methylpyrazin-2-yl)methanone](/img/structure/B2488919.png)